molecular formula C5H9F5N2 B2701513 3,3,4,4,4-Pentafluoro-N2-methylbutane-1,2-diamine CAS No. 2126160-34-5

3,3,4,4,4-Pentafluoro-N2-methylbutane-1,2-diamine

Cat. No. B2701513
CAS RN: 2126160-34-5
M. Wt: 192.133
InChI Key: GJCREPPCZDWPBY-UHFFFAOYSA-N
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Description

“3,3,4,4,4-Pentafluoro-N2-methylbutane-1,2-diamine” is a chemical compound with the IUPAC name 3,3,4,4,4-pentafluoro-N2-methylbutane-1,2-diamine . It has a molecular weight of 192.13 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9F5N2/c1-12-3(2-11)4(6,7)5(8,9)10/h3,12H,2,11H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Nickel(II) and Copper(II) Complexes with Schiff Base Ligands

Research on nickel(II) and copper(II) complexes involving unsymmetrical Schiff base ligands, which can be related to the structural complexity and reactivity of compounds similar to "3,3,4,4,4-Pentafluoro-N2-methylbutane-1,2-diamine," has shown potential applications in catalysis and material science. These complexes have been studied for their unique structural properties, demonstrating the relevance of fluorinated ligands in modulating the reactivity and stability of metal complexes (Chattopadhyay et al., 2006).

Synthesis and Applications of Polyhalogenoallenes

The synthesis of polyhalogenoallenes, including perfluorinated compounds, has been explored for the development of new materials with potential applications in various industries. These compounds serve as precursors for the synthesis of oligomers and polymers with unique properties, highlighting the importance of fluoroorganic chemistry in material science (Banks et al., 1969).

Amino Acetate Functionalized Schiff Base Organotin(IV) Complexes

Amino acetate functionalized Schiff base organotin(IV) complexes have been investigated for their potential as anticancer drugs. These studies underline the medicinal chemistry applications of fluoroorganic compounds, showcasing their potential in developing new therapeutic agents (Basu Baul et al., 2009).

Environmental Impact of Perfluorinated Compounds

Research into the environmental fate and impact of perfluorinated compounds is crucial for understanding their long-term effects on ecosystems and human health. Studies on the atmospheric lifetimes and photolysis of perfluorinated ketones contribute to our knowledge of their potential as greenhouse gases and their environmental degradation pathways (Ren et al., 2019).

Safety and Hazards

The compound has a GHS05 pictogram, indicating that it is corrosive . The hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P363 (Wash contaminated clothing before reuse), P405 (Store locked up), and P501 (Dispose of contents/container to…) .

properties

IUPAC Name

3,3,4,4,4-pentafluoro-2-N-methylbutane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F5N2/c1-12-3(2-11)4(6,7)5(8,9)10/h3,12H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCREPPCZDWPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F5N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4,4,4-Pentafluoro-N2-methylbutane-1,2-diamine

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